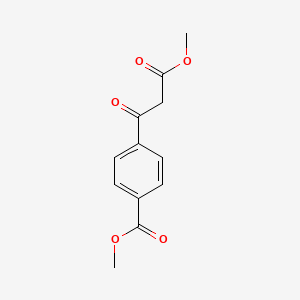

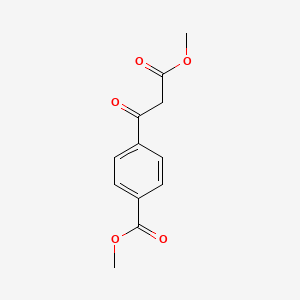

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O5/c1-16-11(14)7-10(13)8-3-5-9(6-4-8)12(15)17-2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAGMDUGVIOXELP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397557 | |

| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125369-26-8, 22027-52-7 | |

| Record name | methyl 4-(3-methoxy-3-oxopropanoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397557 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22027-52-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

CAS Number: 125369-26-8

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate. Given the limited direct literature on this specific compound, this document synthesizes information from analogous structures and established chemical principles to provide a thorough overview of its synthesis, characterization, and potential biological applications.

Introduction and Chemical Identity

This compound is a β-keto ester with the molecular formula C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1] Its structure, featuring a central β-keto ester moiety flanked by a benzoate group, makes it an intriguing candidate for investigation in medicinal chemistry and a versatile building block in organic synthesis. The presence of multiple functional groups suggests potential for diverse chemical modifications and biological interactions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 125369-26-8 | [1] |

| Molecular Formula | C₁₂H₁₂O₅ | [1] |

| Molecular Weight | 236.22 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)CC(=O)C1=CC=C(C=C1)C(=O)OC | [1] |

| Predicted LogP | 1.790 | [2] |

| Predicted Water Solubility (logS) | -2.31 | [2] |

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the crossed Claisen condensation. This reaction involves the acylation of an enolizable ester with a non-enolizable ester in the presence of a strong base.[3][4] In this case, methyl acetate can serve as the enolizable component, while methyl 4-(methoxycarbonyl)benzoate (dimethyl terephthalate) acts as the acylating agent.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound via Claisen condensation.

Detailed Experimental Protocol

Materials:

-

Methyl 4-(methoxycarbonyl)benzoate (Dimethyl terephthalate)

-

Methyl acetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Lithium diisopropylamide (LDA)

-

Anhydrous tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and decant the hexanes. Add anhydrous THF to the flask.

-

Enolate Formation: Cool the flask to 0 °C in an ice bath. Slowly add methyl acetate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the methyl acetate enolate.

-

Acylation: Dissolve methyl 4-(methoxycarbonyl)benzoate (1.0 equivalent) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching and Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the mixture is acidic (pH ~2-3).

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.

Spectroscopic Characterization (Predicted)

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ ~8.10 (d, J = 8.4 Hz, 2H, Ar-H ortho to C=O)

-

δ ~7.95 (d, J = 8.4 Hz, 2H, Ar-H meta to C=O)

-

δ ~3.95 (s, 3H, Ar-COOCH₃)

-

δ ~3.75 (s, 3H, -COCH₂COOCH₃)

-

δ ~3.50 (s, 2H, -COCH₂COOCH₃)

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ ~202.0 (C=O, ketone)

-

δ ~167.0 (C=O, ester)

-

δ ~166.0 (C=O, ester)

-

δ ~138.0 (Ar-C, quaternary)

-

δ ~134.0 (Ar-C, quaternary)

-

δ ~129.5 (Ar-CH)

-

δ ~129.0 (Ar-CH)

-

δ ~52.5 (OCH₃)

-

δ ~52.0 (OCH₃)

-

δ ~45.0 (CH₂)

Potential Biological Activities and Applications

Preliminary studies on this compound suggest potential antimicrobial and anticancer properties, making it a person of interest for further investigation in drug development.[5] While direct evidence is limited, the biological activities of structurally related β-keto esters provide a strong rationale for these potential applications.

Potential Anticancer Activity

The structural motif of a substituted benzoate is present in numerous compounds with demonstrated anticancer activity.[6] Furthermore, β-keto esters and related ketone bodies have been investigated for their anti-cancer effects.[6][7] The proposed mechanisms for the anticancer activity of such compounds include:

-

Metabolic Targeting: Cancer cells often exhibit altered metabolism, such as the Warburg effect. Compounds that interfere with key metabolic pathways, such as glycolysis or glutaminolysis, can selectively target cancer cells. Some benzoate derivatives have been shown to inhibit enzymes like malate dehydrogenase, which is crucial for cancer cell metabolism.

-

Induction of Apoptosis: Many anticancer agents exert their effects by inducing programmed cell death (apoptosis). Substituted benzoates have been shown to induce cell cycle arrest and apoptosis in cancer cell lines.[8]

-

Modulation of Signaling Pathways: Key signaling pathways that regulate cell growth, proliferation, and survival, such as the EGFR, JAK/STAT, and PI3K/Akt/mTOR pathways, are often dysregulated in cancer. Benzothiazole derivatives, which share some structural similarities with the benzoate core, have been shown to modulate these pathways.[9]

Caption: Hypothetical signaling pathways potentially modulated by this compound in cancer cells.

Potential Antimicrobial Activity

The emergence of antibiotic-resistant bacteria is a major global health concern, driving the search for new antimicrobial agents. β-keto esters have been identified as a promising class of compounds with antibacterial activity.[10][11]

A potential mechanism for the antibacterial action of β-keto esters is the disruption of bacterial quorum sensing (QS).[12] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. By interfering with QS signaling molecules or their receptors, β-keto esters may act as quorum sensing inhibitors (QSIs), thereby attenuating bacterial pathogenicity without directly killing the bacteria, which may reduce the selective pressure for resistance development.[13]

Table 2: Antimicrobial Activity of Selected β-Keto Esters Against Pathogenic Bacteria (MIC in mg/mL) [10]

| Compound | Pseudomonas aeruginosa | Staphylococcus aureus |

| Analogue 6 | 0.32 | 0.63 |

| Analogue 8 | 0.63 | 0.32 |

| Kanamycin (µg/mL) | 10.00 | 10.00 |

Note: The data presented is for illustrative purposes from a study on β-keto ester analogues and not for this compound itself.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Bacterial Inoculum: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well of the microtiter plate.

-

Serial Dilution: Perform a two-fold serial dilution of the compound stock solution in CAMHB across the wells of a 96-well plate to achieve a range of desired concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control well (bacteria in broth without the compound) and a negative control well (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Conclusion

This compound is a compound with significant potential in both synthetic and medicinal chemistry. While direct experimental data on this molecule is sparse, its structural features and the known activities of related β-keto esters and substituted benzoates provide a strong rationale for its investigation as a novel anticancer and antimicrobial agent. The synthetic route proposed herein offers a reliable method for its preparation, enabling further studies into its biological properties. This guide provides a foundational framework for researchers to explore the promising therapeutic and synthetic applications of this compound.

References

Sources

- 1. Methyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Methyl 4-methoxy-3-methylbenzoate - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]

- 4. Methyl 4-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | 125369-26-8 [smolecule.com]

- 6. mdpi.com [mdpi.com]

- 7. foundmyfitness.com [foundmyfitness.com]

- 8. Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Beta-keto-ester chemistry and ketolides. Synthesis and antibacterial activity of 2-halogeno, 2-methyl and 2,3 enol-ether ketolides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a valuable β-keto ester intermediate in organic and medicinal chemistry. We will delve into the strategic selection of a crossed Claisen condensation pathway, offering a detailed mechanistic explanation for the reaction. This document provides a robust, step-by-step experimental protocol, purification techniques, and methods for analytical characterization. The content is tailored for researchers and professionals in chemical synthesis and drug development, emphasizing the rationale behind procedural steps to ensure reproducibility and high yield.

Introduction and Strategic Significance

This compound (CAS No. 59005-51-7) is a key building block in the synthesis of more complex molecular architectures. Its structure, featuring a β-keto ester moiety attached to a benzoate ring, offers multiple reactive sites for further functionalization. This makes it a valuable precursor for various pharmaceutical agents and fine chemicals.

The synthesis of this target molecule presents a classic challenge in carbon-carbon bond formation. A retrosynthetic analysis logically points towards a disconnection at the acyl-carbon bond, suggesting a nucleophilic acyl substitution reaction. This leads us to identify an enolate derived from a malonic ester and an activated benzoic acid derivative as ideal starting materials. The most direct and efficient method to achieve this transformation is the crossed Claisen condensation .[1][2]

Synthetic Strategy: The Crossed Claisen Condensation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base. A crossed Claisen condensation involves two different esters. To achieve a high yield of a single product and avoid a complex mixture, the reaction must be carefully designed.[1][2]

The strategy is successful when one of the esters lacks α-hydrogens, preventing it from self-condensing and forcing it to act solely as the electrophilic "acceptor."[2] In our case, Methyl 4-(chlorocarbonyl)benzoate is an ideal acceptor. The other ester, dimethyl malonate , possesses acidic α-hydrogens and will serve as the nucleophilic "donor" after deprotonation by a suitable base.

Mechanistic Deep Dive

The reaction proceeds through a well-established nucleophilic acyl substitution mechanism. Understanding each step is critical for optimizing reaction conditions and troubleshooting potential issues.

-

Enolate Formation: A strong, non-nucleophilic base, such as sodium hydride (NaH), deprotonates the α-carbon of dimethyl malonate. This step is thermodynamically favorable due to the stability of the resulting enolate, which is resonance-stabilized by both adjacent carbonyl groups.

-

Nucleophilic Attack: The highly nucleophilic enolate attacks the electrophilic carbonyl carbon of the acyl chloride, Methyl 4-(chlorocarbonyl)benzoate. This forms a tetrahedral intermediate.

-

Reformation of the Carbonyl: The tetrahedral intermediate collapses, expelling the chloride ion, which is an excellent leaving group. This step reforms the carbonyl group and yields the target β-keto ester.

Below is a diagram illustrating the core mechanistic pathway.

Caption: Mechanism of the crossed Claisen condensation.

Experimental Protocol

This protocol is designed as a self-validating system. Adherence to anhydrous conditions is critical for success, as the base (sodium hydride) and the acyl chloride are highly reactive with water.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents | Supplier / Purity |

| Sodium Hydride (NaH) | 24.00 | 1.32 g (60% disp.) | 33.0 mmol | 1.1 | Sigma-Aldrich, 60% in oil |

| Dimethyl Malonate | 132.12 | 4.36 g (3.9 mL) | 33.0 mmol | 1.1 | Sigma-Aldrich, ≥99% |

| Methyl 4-(chlorocarbonyl)benzoate | 198.60 | 5.96 g | 30.0 mmol | 1.0 | Sigma-Aldrich, ≥95% |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - | Acros Organics, <50 ppm H₂O |

| Diethyl Ether (anhydrous) | - | 50 mL | - | - | Fisher Scientific, Certified ACS |

| 1 M Hydrochloric Acid (HCl) | - | ~30 mL | - | - | VWR, Analytical Grade |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 50 mL | - | - | LabChem |

| Brine (Saturated NaCl) | - | 50 mL | - | - | Lab Prepared |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | ~5 g | - | - | Fisher Scientific |

Step-by-Step Synthesis Procedure

The following workflow diagram provides a high-level overview of the experimental process.

Caption: High-level experimental workflow for the synthesis.

-

Preparation: Under an inert nitrogen atmosphere, add sodium hydride (60% dispersion in mineral oil) to a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar. Wash the NaH three times with anhydrous hexanes to remove the mineral oil, carefully decanting the hexane wash each time.

-

Enolate Formation: Suspend the washed NaH in 50 mL of anhydrous THF. Cool the flask to 0 °C using an ice bath. Slowly add a solution of dimethyl malonate in 20 mL of anhydrous THF to the stirred suspension via a dropping funnel over 20 minutes.

-

Scientist's Insight: Adding the malonate slowly at 0 °C controls the exothermic reaction and prevents side reactions. The evolution of hydrogen gas should be observed.

-

-

Acylation: After stirring the mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation, add a solution of Methyl 4-(chlorocarbonyl)benzoate in 30 mL of anhydrous THF dropwise over 30 minutes.

-

Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the gas evolution ceases and the mixture is acidic (pH ~2).

-

Causality Note: This step neutralizes the excess base and protonates any remaining enolate.

-

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 50 mL of saturated sodium bicarbonate solution (to remove any unreacted acid chloride) and 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification

The crude product is purified by flash column chromatography on silica gel.

-

Eluent: A gradient of 10% to 30% ethyl acetate in hexanes.

-

Procedure: The crude oil is loaded onto the column and eluted with the solvent gradient. Fractions are collected and analyzed by TLC. Fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a pale yellow oil or low-melting solid.

Characterization and Data

The identity and purity of the final compound must be confirmed through spectroscopic analysis.[3]

| Property | Data |

| Molecular Formula | C₁₂H₁₂O₅ |

| Molecular Weight | 236.22 g/mol |

| Appearance | Colorless to pale yellow oil |

Expected Spectroscopic Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.10 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 7.95 (d, J=8.4 Hz, 2H, Ar-H)

-

δ 3.95 (s, 3H, Ar-COOCH₃)

-

δ 3.90 (s, 2H, -COCH₂CO-)

-

δ 3.75 (s, 3H, -COOCH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 192.5 (Ar-C=O)

-

δ 168.0 (-COOCH₃)

-

δ 165.5 (Ar-COOCH₃)

-

δ 138.0 (Ar-C)

-

δ 134.5 (Ar-C)

-

δ 130.0 (Ar-CH)

-

δ 128.5 (Ar-CH)

-

δ 52.8 (-OCH₃)

-

δ 52.5 (-OCH₃)

-

δ 46.0 (-CH₂-)

-

-

IR (ATR, cm⁻¹):

-

~1740 (Ester C=O stretch)

-

~1720 (Ester C=O stretch)

-

~1685 (Ketone C=O stretch)

-

~1605 (Aromatic C=C stretch)

-

~1280, 1100 (C-O stretch)

-

Conclusion

This guide outlines a reliable and mechanistically sound protocol for the synthesis of this compound via a crossed Claisen condensation. By carefully selecting reactants to prevent self-condensation and maintaining rigorous anhydrous conditions, this method provides a high-yield pathway to a versatile chemical intermediate. The detailed experimental and characterization data serve as a benchmark for researchers undertaking this synthesis.

References

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 17). 9.8: Mixed Claisen Condensations. Retrieved from [Link]

-

OpenStax. (2023, September 20). 23.8 Mixed Claisen Condensations. In Organic Chemistry. Retrieved from [Link]

Sources

A Predictive Guide to the Spectroscopic Characterization of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Introduction

Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate is a β-keto ester with a molecular formula of C₁₂H₁₂O₅ and a molecular weight of 236.22 g/mol .[1][2] Its structure, featuring a substituted benzoyl group attached to a malonic ester moiety, makes it a potentially valuable building block in organic synthesis, particularly in the creation of more complex molecules in medicinal chemistry and natural product synthesis.[1] The precise elucidation of its molecular structure is paramount for its application in research and development. This guide provides a comprehensive, in-depth analysis of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

While experimental spectra for this specific molecule are not widely available in public databases, this guide will leverage established spectroscopic principles and data from analogous structures to present a robust, predictive analysis. This approach not only offers a detailed structural characterization of the target molecule but also serves as a practical framework for researchers encountering novel compounds.

Molecular Structure and Spectroscopic Overview

The structure of this compound is presented below. A key feature of this and other β-dicarbonyl compounds is the potential for keto-enol tautomerism, where an equilibrium exists between the ketone form and the enol form.[1][3][4][5][6] This phenomenon can significantly influence the observed spectra, particularly in NMR.[1][3][5]

Caption: Molecular structure of this compound.

The following sections will detail the predicted spectral data for this molecule, assuming the predominant keto form in a common NMR solvent like CDCl₃, while also discussing the potential spectral signatures of the enol tautomer.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms (protons) within a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.15 | Doublet (d) | 2H | H-2, H-6 | Protons on the aromatic ring ortho to the electron-withdrawing benzoyl ketone are expected to be the most deshielded. |

| ~7.95 | Doublet (d) | 2H | H-3, H-5 | Protons on the aromatic ring ortho to the ester group will be deshielded, but to a lesser extent than those ortho to the ketone. |

| ~3.95 | Singlet (s) | 3H | OCH₃ (benzoate) | The chemical shift is characteristic of methyl esters of benzoic acids.[4][7] |

| ~3.75 | Singlet (s) | 3H | OCH₃ (malonate) | The methyl group of the malonate ester is in a typical ester environment. |

| ~4.10 | Singlet (s) | 2H | CH₂ | The methylene protons are situated between two carbonyl groups, leading to a downfield shift. |

Interpretation and Causality:

The aromatic region is predicted to show a classic AA'BB' system, typical of a 1,4-disubstituted benzene ring. The two doublets arise from the protons on the benzene ring. The protons labeled H-2 and H-6, being ortho to the strongly electron-withdrawing ketone group of the propanoyl chain, will experience the greatest deshielding and thus appear at the lowest field (~8.15 ppm). The protons H-3 and H-5, ortho to the methyl ester group, will also be deshielded but to a lesser extent, appearing slightly upfield (~7.95 ppm).

The two sharp singlets at approximately 3.95 and 3.75 ppm are assigned to the two distinct methoxy groups. The methyl group of the benzoate ester is expected at a slightly lower field due to the direct attachment to the aromatic system. The singlet at around 4.10 ppm corresponds to the methylene (-CH₂-) protons. These protons are alpha to two carbonyl groups, which strongly withdraw electron density, causing a significant downfield shift.

Keto-Enol Tautomerism Consideration: If a significant amount of the enol tautomer were present, a new, sharp singlet for the enolic hydroxyl proton (-OH) would be observed at a much lower field, typically between 12-16 ppm. The methylene signal at ~4.10 ppm would decrease in intensity, and a new singlet for the vinylic proton (=CH-) would appear around 5.5-6.5 ppm. The presence and ratio of these tautomers are highly dependent on the solvent and temperature.[3][4][5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment and hybridization.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195.0 | C=O (ketone) | The ketone carbonyl carbon is typically found in this downfield region. |

| ~168.0 | C=O (malonate ester) | The chemical shift is characteristic of an aliphatic ester carbonyl. |

| ~166.0 | C=O (benzoate ester) | Aromatic ester carbonyls appear in this region.[7] |

| ~138.0 | C-4 | The aromatic carbon attached to the propanoyl group. |

| ~134.0 | C-1 | The aromatic carbon bearing the methyl ester group. |

| ~130.0 | C-3, C-5 | Aromatic CH carbons. |

| ~128.5 | C-2, C-6 | Aromatic CH carbons. |

| ~52.5 | OCH₃ (benzoate) | Typical chemical shift for a methyl ester carbon.[7] |

| ~52.0 | OCH₃ (malonate) | Similar to the other methoxy carbon. |

| ~46.0 | CH₂ | The methylene carbon is deshielded due to its position between two carbonyls. |

Interpretation and Causality:

Three distinct carbonyl signals are predicted. The ketone carbonyl (~195.0 ppm) is expected to be the most downfield. The two ester carbonyls are predicted to be close in chemical shift, with the aromatic ester (~166.0 ppm) and the aliphatic ester (~168.0 ppm) being distinguishable.

The aromatic region will show four signals for the six carbons due to the molecule's symmetry. The two quaternary carbons (C-1 and C-4) will have distinct chemical shifts, influenced by their respective substituents. The protonated aromatic carbons will appear as two signals, corresponding to the C-2/C-6 and C-3/C-5 pairs.

The two methoxy carbons are expected to have very similar chemical shifts, around 52.0-52.5 ppm. The methylene carbon, being alpha to two carbonyl groups, is predicted to be significantly deshielded and appear around 46.0 ppm.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of the specific types of bonds and functional groups present.

Predicted IR Absorption Bands (KBr pellet or thin film):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050 | Medium | C-H stretch (aromatic) | Characteristic stretching vibrations for C-H bonds on a benzene ring. |

| ~2950 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the methyl and methylene C-H bonds. |

| ~1735 | Strong | C=O stretch (esters) | A strong, sharp absorption is expected for the two ester carbonyl groups.[3][8][9][10][11] |

| ~1685 | Strong | C=O stretch (ketone) | The ketone carbonyl stretch is also a strong absorption, typically at a slightly lower frequency than esters.[3][8][9][10] |

| ~1600, ~1450 | Medium | C=C stretch (aromatic) | Characteristic absorptions for the carbon-carbon double bonds within the benzene ring. |

| ~1280, ~1100 | Strong | C-O stretch (esters) | Strong, characteristic stretching vibrations for the C-O single bonds of the ester groups.[11] |

Interpretation and Causality:

The IR spectrum is expected to be dominated by the strong carbonyl stretching absorptions. A key feature will be the presence of at least two distinct, strong C=O bands. The higher frequency band, around 1735 cm⁻¹, can be attributed to the two ester groups. The lower frequency band, around 1685 cm⁻¹, corresponds to the ketone carbonyl. The conjugation of the ketone with the aromatic ring slightly lowers its stretching frequency.[3]

The aromatic C-H stretching vibrations will be visible above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and methylene groups will appear just below 3000 cm⁻¹. The presence of the aromatic ring will also give rise to characteristic C=C stretching bands in the 1600-1450 cm⁻¹ region. Finally, the strong C-O stretching bands of the ester functionalities will be prominent in the fingerprint region, typically between 1300 and 1000 cm⁻¹.[11]

Mass Spectrometry (MS)

Principle: Mass spectrometry is an analytical technique that ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides information about the molecular weight of the compound and its fragmentation pattern, which can be used to deduce its structure.

Predicted Fragmentation Pattern (Electron Ionization - EI):

| m/z | Proposed Fragment Ion | Neutral Loss |

| 236 | [M]⁺˙ | - |

| 205 | [M - OCH₃]⁺ | ·OCH₃ |

| 177 | [M - COOCH₃]⁺ | ·COOCH₃ |

| 163 | [M - CH₂(CO)OCH₃]⁺ | ·CH₂(CO)OCH₃ |

| 149 | [C₈H₅O₃]⁺ | - |

| 135 | [C₇H₄O₂]⁺˙ | - |

| 105 | [C₇H₅O]⁺ | - |

| 77 | [C₆H₅]⁺ | - |

Interpretation and Causality:

Upon electron ionization, this compound is expected to form a molecular ion ([M]⁺˙) at m/z 236. The fragmentation of β-keto esters is often characterized by cleavages alpha to the carbonyl groups.[5][12][13]

A prominent fragmentation pathway would be the loss of a methoxy radical (·OCH₃) from either of the ester groups, leading to a strong peak at m/z 205. Another likely fragmentation is the loss of the entire methoxycarbonyl radical (·COOCH₃) from the benzoate moiety, resulting in an ion at m/z 177.

Cleavage of the bond between the aromatic ring and the propanoyl chain would lead to the formation of a benzoyl cation derivative. Specifically, the loss of the ·CH₂(CO)OCH₃ radical would give rise to a fragment at m/z 163. Further fragmentation of the aromatic portion of the molecule would likely produce characteristic ions at m/z 135, 105 (benzoyl cation), and 77 (phenyl cation).

Caption: A typical experimental workflow for the mass spectrometric analysis of a small molecule.

Conclusion

This in-depth technical guide provides a comprehensive, predictive analysis of the NMR, IR, and MS spectral data for this compound. By leveraging established spectroscopic principles and drawing parallels with structurally similar compounds, a detailed and scientifically grounded characterization of the molecule has been presented. The predicted data, summarized in tables and explained through a causal narrative, offers researchers a robust framework for the identification and structural elucidation of this and other novel β-keto esters. The provided workflows and diagrams further serve to illustrate the practical application of these powerful analytical techniques in a research and development setting.

References

-

BenchChem. (n.d.). Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters. Retrieved from BenchChem website.[14]

-

García, M. B., et al. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry.[3]

-

ECHEMI. (n.d.). Ester vs Ketone IR stretch. Retrieved from ECHEMI website.[8]

-

University of Calgary. (n.d.). Methyl Benzoate (NMR). Retrieved from University of Calgary Chemistry website.[4]

-

Samanta, S., et al. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. RSC Advances, 4(94), 52249-52252.[7]

-

University of Warsaw. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved from University of Warsaw Chemistry website.[9]

-

Chegg. (2019). Solved NMR spectra of methyl benzoate and methyl. Retrieved from Chegg website.[15]

-

Rzepa, H. (2013). Why is the carbonyl IR stretch in an ester higher than in a ketone? Henry Rzepa's Blog.[10]

-

Smolecule. (n.d.). Buy this compound | 125369-26-8. Retrieved from Smolecule website.[1]

-

UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from UCLA Chemistry website.[11]

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(3), 233-239.[16]

-

Weiler, L. (1972). Mass Spectra of β-Keto Esters. Canadian Journal of Chemistry, 50(16), 2707-2710.[12][13]

-

Bowie, J. H., et al. (1966). Studies in Mass Spectroscopy. III. Mass Spectra of β-Keto Esters. Journal of the American Chemical Society, 88(23), 5660-5664.[5]

-

ChemicalBook. (n.d.). Methyl benzoate(93-58-3) 1H NMR spectrum. Retrieved from ChemicalBook website.[17]

-

PubChemLite. (n.d.). This compound (C12H12O5). Retrieved from PubChemLite website.[2][18]

-

Arizona State University. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. Retrieved from ASU Core Research Facilities.[5]

-

Reva, I., et al. (2004). Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study. Physical Chemistry Chemical Physics, 6(22), 5127-5136.[19]

-

Chemistry LibreTexts. (2022). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts website.[20]

-

Nanalysis. (2019). What's the 'ism' of today? Keto-Enol Tautomerism. Retrieved from Nanalysis website.[1]

Sources

- 1. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]

- 2. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. Methyl 4-ethynylbenzoate | C10H8O2 | CID 640163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. DIETHYL BENZYLIDENEMALONATE(5292-53-5) 13C NMR [m.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Methyl 4-[methoxy(methyl)carbamoyl]benzoate | C11H13NO4 | CID 54447022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Diethyl benzylmalonate(607-81-8) 13C NMR spectrum [chemicalbook.com]

- 13. Dimethyl malonate(108-59-8) IR Spectrum [m.chemicalbook.com]

- 14. rsc.org [rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. Dimethyl malonate(108-59-8) 13C NMR [m.chemicalbook.com]

- 17. Diethyl benzylmalonate(607-81-8) 1H NMR [m.chemicalbook.com]

- 18. Diethyl dimethylmalonate | C9H16O4 | CID 15382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Molecular structure and infrared spectra of dimethyl malonate: A combined quantum chemical and matrix-isolation spectroscopic study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 20. METHYL 4-ACETYLBENZOATE(3609-53-8) 1H NMR [m.chemicalbook.com]

"biological activity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate"

An In-depth Technical Guide to the Biological Activity of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an organic compound with the molecular formula C12H12O5[1][2]. While its primary current application lies in organic synthesis as a chemical building block, preliminary information from commercial suppliers suggests potential antimicrobial and anticancer properties[1]. However, a thorough review of published scientific literature reveals a significant gap in the characterization of its biological activities. This guide, therefore, serves as a technical resource and a research roadmap for scientists interested in exploring the therapeutic potential of this molecule. It synthesizes the limited available information, hypothesizes potential biological activities based on structurally related compounds, and provides detailed, actionable protocols for a systematic investigation into its biological profile.

Introduction and Current State of Knowledge

This compound is a small molecule characterized by a central benzoate ring substituted with a methoxycarbonyl group and a 3-methoxy-3-oxopropanoyl side chain[1]. Its structure presents several functional groups, including two ester moieties and a ketone, which could potentially interact with biological targets.

Currently, the documented applications for this compound are primarily in the realm of synthetic chemistry, where it serves as a versatile precursor for more complex molecules[1]. Commercial suppliers have made preliminary, unsubstantiated claims about its potential as an antimicrobial and anticancer agent[1]. It is crucial to note that these claims are not yet supported by peer-reviewed research. Toxicological data from Globally Harmonized System (GHS) classifications indicate that the compound is harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation[1]. This underscores the need for careful handling and a more thorough toxicological evaluation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H12O5 | [1][2] |

| Molecular Weight | 236.22 g/mol | [1] |

| CAS Number | 125369-26-8 | [1] |

| Physical State | Not specified (likely solid or oil) | |

| Solubility | Not specified (expected to be soluble in organic solvents) |

Hypothesized Biological Activities Based on Structural Analogs

Given the paucity of direct evidence, a rational approach to guide future research is to examine the biological activities of structurally similar compounds. The benzoate scaffold is a common motif in many biologically active molecules.

Potential as an Anticancer Agent

The suggestion of anticancer properties is plausible, as numerous substituted benzoate derivatives have demonstrated cytotoxic effects against cancer cell lines.

-

Rationale: Methoxy- and hydroxy-substituted N-benzimidazole-derived carboxamides have shown selective antiproliferative activity against breast cancer cell lines (MCF-7)[3]. Similarly, 4-substituted methoxybenzoyl-aryl-thiazoles have been identified as novel anticancer agents, with some derivatives exhibiting potent inhibition of cancer cells in the nanomolar range[4]. The mechanism for such compounds can be diverse, and for some benzoate derivatives, it has been linked to the inhibition of critical metabolic enzymes like malate dehydrogenase, which is crucial for cancer metabolism[5].

Potential as an Antimicrobial Agent

The claim of antimicrobial activity is also worthy of investigation.

-

Rationale: Studies on related benzoate esters have demonstrated notable antimicrobial effects. For instance, 3-methyl-4-nitrobenzoate derivatives have shown significant antifungal activity against various Candida species[6]. Furthermore, 3-methoxy-4-methylbenzoic acid, a simpler analog, has been reported to possess antibacterial properties by inhibiting the synthesis of bacterial fatty acids[7]. These findings suggest that the core benzoate structure can be a viable pharmacophore for antimicrobial drug discovery.

A Proposed Research Workflow for Biological Evaluation

To systematically evaluate the biological potential of this compound, a multi-tiered approach is recommended. The following workflow provides a logical progression from initial screening to more in-depth mechanistic studies.

Caption: Proposed research workflow for evaluating the biological activity of the compound.

Detailed Experimental Protocols

The following protocols are provided as a starting point for researchers. It is essential to adapt these methods based on available laboratory resources and specific research questions.

Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol assesses the compound's ability to reduce the viability of cancer cells.

-

Cell Culture:

-

Culture selected human cancer cell lines (e.g., MCF-7, HCT116, PC-3) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Seeding:

-

Trypsinize and count cells. Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.

-

-

Compound Treatment:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin).

-

Replace the media in the wells with the media containing the compound dilutions and incubate for 48-72 hours.

-

-

MTT Assay:

-

Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

-

Protocol: In Vitro Antimicrobial Activity (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.

-

Microorganism Preparation:

-

Culture bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and fungal strains (e.g., Candida albicans) in RPMI-1640 medium overnight.

-

Adjust the microbial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

-

-

Compound Preparation:

-

In a 96-well plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth, typically ranging from 256 µg/mL to 0.5 µg/mL.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized microbial suspension to each well containing 50 µL of the diluted compound.

-

Include a positive control (microbes + broth), a negative control (broth only), and a drug control (e.g., ciprofloxacin for bacteria, fluconazole for fungi).

-

Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance.

-

Potential Mechanisms of Action: A Forward Look

Should initial screenings yield positive results, the subsequent challenge is to elucidate the mechanism of action (MoA).

-

For Anticancer Activity: Potential mechanisms could involve the induction of apoptosis or cell cycle arrest. Follow-up studies should include flow cytometry for cell cycle analysis and Annexin V/PI staining to detect apoptosis[8]. Given the compound's structure, it may also act as an enzyme inhibitor. Kinetic studies with relevant enzymes, such as malate dehydrogenase or other metabolic enzymes often dysregulated in cancer, would be a logical next step[5].

-

For Antimicrobial Activity: The MoA could involve disruption of the cell membrane, inhibition of essential enzymes, or interference with nucleic acid synthesis[7]. Electron microscopy could be used to observe morphological changes in treated microbes, while specific assays can be employed to investigate effects on cell wall synthesis or DNA gyrase activity.

Synthesis and Characterization

A plausible synthetic route for this compound, based on standard organic reactions, is the Claisen condensation between methyl 4-(methoxycarbonyl)benzoate and methyl acetate.

Caption: Plausible synthesis via Claisen condensation.

The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to confirm the chemical structure and connectivity of atoms[9].

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula[10].

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O of esters and ketone).

Conclusion and Future Directions

This compound represents a molecule with unexplored biological potential. While current data is limited to preliminary, unverified claims and toxicological warnings, its chemical structure, when compared to other biologically active benzoate derivatives, suggests that it is a worthwhile candidate for systematic investigation. The proposed research workflow and detailed protocols in this guide offer a clear and scientifically rigorous path for researchers to follow. Such studies will not only elucidate the true biological activity profile of this compound but could also pave the way for the development of novel therapeutic agents for cancer or infectious diseases. Future in vivo studies using animal models will be contingent on promising in vitro activity and an acceptable preliminary safety profile[11][12].

References

Sources

- 1. Buy this compound | 125369-26-8 [smolecule.com]

- 2. PubChemLite - this compound (C12H12O5) [pubchemlite.lcsb.uni.lu]

- 3. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 8. Chemotherapeutic Mechanism of Action of the Synthetic Resorcinolic Methyl 3,5-dimethoxy-2-octanoylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Design, Synthesis, In Vivo, and In Silico Evaluation of Benzothiazoles Bearing a 1,3,4-Oxadiazole Moiety as New Antiepileptic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide, ML293, as a novel, selective and brain penetrant positive allosteric modulator of the muscarinic 4 (M4) receptor - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate mechanism of action"

An In-depth Technical Guide to Elucidating the Mechanism of Action of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Abstract

This compound is a small molecule with a chemical structure suggestive of potential biological activity. Preliminary investigations indicate possible antimicrobial and anticancer properties, though its precise mechanism of action remains to be fully elucidated[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and characterize the molecular mechanisms by which this compound exerts its effects. By integrating in-silico, in-vitro, and cell-based approaches, this document outlines a logical and technically robust workflow, from initial target hypothesis to detailed pathway analysis. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the resulting data.

Introduction to this compound

This compound, with the molecular formula C12H12O5, is an organic compound featuring a benzoate core structure linked to a methoxy-oxopropanoyl group[1]. While its primary applications have been in organic synthesis, recent interest has shifted towards its potential therapeutic applications due to its noted biological activities[1]. The limited available data suggests that its mechanism may involve the modulation of specific enzymes or receptors, thereby influencing cellular processes such as proliferation and apoptosis[1]. This guide aims to provide a structured and in-depth approach to unraveling these mechanisms.

Chemical Structure:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₂O₅

-

Molecular Weight: 236.22 g/mol

Hypothesized Mechanisms of Action

Based on the structural features of this compound and the known activities of analogous compounds, two primary hypotheses for its mechanism of action are proposed:

Enzyme Inhibition: A Focus on Metabolic Pathways

The presence of a β-keto ester moiety, structurally related to malonic acid, is a key feature of the molecule. Malonic acid is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain[2][3]. This structural similarity suggests that this compound may act as an inhibitor of metabolic enzymes.

Furthermore, other benzoate derivatives have been shown to target metabolic enzymes. For instance, Methyl 3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)-propanamido)benzoate has been identified as a dual inhibitor of malate dehydrogenase (MDH) 1 and 2, which are crucial for cancer metabolism[4]. Therefore, it is plausible that this compound could interfere with key metabolic pathways that are often dysregulated in disease states like cancer.

Modulation of Cellular Signaling Pathways

Emerging research on structurally related benzoate compounds points towards an ability to influence cellular signaling cascades. For example, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate has been shown to induce G1 phase arrest in non-small cell lung cancer cells, a process linked to a novel non-coding RNA[5]. This suggests that this compound could potentially modulate key signaling pathways that regulate cell cycle progression, proliferation, and apoptosis, such as the MAPK/SAPK and Akt/mTOR pathways.

Experimental Workflows for Mechanism of Action Elucidation

A multi-phased experimental approach is proposed to systematically investigate the mechanism of action of this compound.

Phase 1: Initial Target Identification and Validation

This initial phase focuses on identifying potential molecular targets through a combination of computational and high-throughput screening methods.

-

Objective: To predict the binding affinity and mode of interaction of this compound with the active sites of hypothesized enzyme targets.

-

Protocol:

-

Obtain the 3D crystal structures of potential target enzymes (e.g., succinate dehydrogenase, malate dehydrogenase) from the Protein Data Bank (PDB).

-

Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Generate a 3D conformer of this compound and optimize its geometry.

-

Perform molecular docking simulations using software such as AutoDock or Schrödinger to predict the binding poses and estimate the binding energy.

-

Analyze the docking results to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the enzyme's active site.

-

-

Objective: To screen the compound against a large panel of kinases and other enzymes to identify potential off-target effects and novel targets.

-

Protocol:

-

Utilize a commercial service for broad-spectrum kinase and enzyme profiling (e.g., Eurofins, Reaction Biology).

-

Submit this compound for screening at a fixed concentration (e.g., 10 µM) against a panel of several hundred kinases and other enzymes.

-

Analyze the percentage of inhibition data to identify any significant "hits" (typically >50% inhibition).

-

Phase 2: In Vitro Enzyme Inhibition Assays

This phase aims to validate the predicted enzyme inhibition and characterize the kinetics of the interaction.

-

Objective: To determine the concentration of this compound required to inhibit 50% of the target enzyme's activity.

-

Protocol (Example using a generic dehydrogenase):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add a fixed concentration of the target enzyme and its substrate.

-

Add serial dilutions of the compound to the wells.

-

Include appropriate controls (no compound, no enzyme).

-

Incubate the plate at the optimal temperature for the enzyme.

-

Measure the enzyme activity using a spectrophotometer or fluorometer by monitoring the change in absorbance or fluorescence of a reporter molecule.

-

Plot the percentage of inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

| Parameter | Description |

| Enzyme Concentration | Fixed at a level that gives a linear reaction rate. |

| Substrate Concentration | Typically at or near the Km value. |

| Compound Concentrations | A series of dilutions spanning several orders of magnitude around the expected IC50. |

| Incubation Time | Optimized to ensure the reaction is in the linear range. |

-

Objective: To determine the mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive).

-

Protocol:

-

Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor.

-

Measure the initial reaction rates for each condition.

-

Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

-

Analyze the changes in Vmax and Km in the presence of the inhibitor to determine the mode of inhibition.

-

Phase 3: Cell-Based Assays for Pathway Analysis

This phase investigates the effects of the compound on cellular processes and signaling pathways in a biologically relevant context.

-

Objective: To assess the cytotoxic or cytostatic effects of the compound on relevant cell lines (e.g., cancer cell lines).

-

Protocol (MTT Assay):

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent.

-

Measure the absorbance at 570 nm to determine the relative cell viability.

-

-

Objective: To determine if the compound modulates the activity of key signaling pathways.

-

Protocol (Western Blotting):

-

Treat cells with the compound at its IC50 concentration for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated and total forms of key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and image the blot.

-

-

Objective: To determine if the compound induces cell cycle arrest.

-

Protocol (Flow Cytometry):

-

Treat cells with the compound for a specified time.

-

Harvest the cells and fix them in cold ethanol.

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide).

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

-

Visualization of Experimental Workflows and Pathways

General Workflow for Mechanism of Action Elucidation

Caption: A streamlined workflow for elucidating the mechanism of action.

Hypothesized Signaling Pathway Modulation

Caption: Hypothesized modulation of the PI3K/Akt and MAPK/ERK signaling pathways.

Data Interpretation and Synthesis

The collective data from these experimental phases will allow for a comprehensive understanding of the compound's mechanism of action.

-

Concordance between in silico and in vitro data: Strong binding affinity in docking simulations coupled with a low IC50 value in enzyme assays would provide strong evidence for direct enzyme inhibition.

-

Correlation between enzyme inhibition and cellular effects: If the cellular EC50 from proliferation assays is comparable to the enzymatic IC50, it suggests that the observed cellular phenotype is likely due to the inhibition of that specific enzyme.

-

Signaling pathway analysis: Changes in the phosphorylation status of key signaling proteins following compound treatment will reveal the downstream consequences of target engagement. For example, a decrease in p-Akt levels would suggest modulation of the PI3K/Akt pathway.

-

Cell cycle data: Arrest at a specific phase of the cell cycle can provide further clues about the molecular targets. For instance, G1 arrest is often associated with the inhibition of pathways that promote entry into the S phase.

Conclusion

While the precise mechanism of action of this compound is currently not well-defined, its chemical structure provides a strong rationale for investigating its potential as an enzyme inhibitor and a modulator of cellular signaling pathways. The systematic and multi-faceted approach outlined in this guide provides a robust framework for researchers to thoroughly characterize its biological activity. The elucidation of its mechanism of action will be crucial for its potential development as a therapeutic agent and will contribute valuable knowledge to the field of medicinal chemistry.

References

-

PubChem. (n.d.). Methyl 3-hydroxy-4-methoxybenzoate. Retrieved from [Link]

-

MDPI. (2022). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]

-

Kim, J., et al. (2017). Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism. Journal of Medicinal Chemistry, 60(20), 8631-8646. Retrieved from [Link]

-

Zhang, M., et al. (2009). Methyl 4-(3-chloro-prop-oxy)-3-methoxy-benzoate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o231. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-amino-4-(3-chloropropoxy)-5-methoxybenzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(acetylamino)-2-methoxybenzoate. Retrieved from [Link]

-

Wikipedia. (n.d.). Malonic acid. Retrieved from [Link]

-

Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. Retrieved from [Link]

-

ResearchGate. (n.d.). The metabolic pathway for degradation of benzoate, 4-hydroxybenzoate and cyclohexane-1-carboxylate in R. palustris. Retrieved from [Link]

- Google Patents. (n.d.). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

PubChem. (n.d.). Diethyl acetonedicarboxylate. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 10.7: Enzyme Inhibition. Retrieved from [Link]

-

National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

-

MDPI. (2021). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Signaling Pathway Analysis. Retrieved from [Link]

-

PubMed. (1998). Structure of malonic acid-based inhibitors bound to human neutrophil collagenase. A new binding mode explains apparently anomalous data. Retrieved from [Link]

- Google Patents. (n.d.). CN101475482A - Preparation of dimethyl acetone-1,3-dicarboxylate.

-

PubMed. (2004). Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]

-

ResearchGate. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): Analysis of phase I metabolism with hepatocytes of six species including human. Retrieved from [Link]

-

ResearchGate. (2012). In vitro enzymatic assay. Retrieved from [Link]

-

Jai Swaminarayan Multichem. (2023). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Retrieved from [Link]

-

ResearchGate. (2021). 3-Methyl-4-Nitrobenzoate Derivates as Antifungal Drug Candidates: Biological and In Silico Evaluation. Retrieved from [Link]

-

Master Organic Chemistry. (2023). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Cell-Based Assays and Expression Kits. Retrieved from [Link]

-

PubMed Central. (1971). The metabolism of benzoate by Moraxella species through anaerobic nitrate respiration. Evidence for a reductive pathway. Retrieved from [Link]

-

Biobide. (n.d.). What is an Inhibition Assay?. Retrieved from [Link]

-

ACS Publications. (2023). Chemically Modified Soluble Starches as Green Scale Inhibitors in Petroleum Production. Retrieved from [Link]

-

MDPI. (2010). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]

-

MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-(acetyloxy)-3-methoxybenzoate. Retrieved from [Link]

- Google Patents. (n.d.). CN113248373A - Preparation method of methyl benzoate compound.

-

PubMed. (2006). Extensive Metabolic Activation of the Tobacco-Specific Carcinogen 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone in Smokers. Retrieved from [Link]

-

MDPI. (2010). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]

Sources

- 1. Buy this compound | 125369-26-8 [smolecule.com]

- 2. Malonic acid - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Methyl 3-(3-(4-(2,4,4-Trimethylpentan-2-yl)phenoxy)-propanamido)benzoate as a Novel and Dual Malate Dehydrogenase (MDH) 1/2 Inhibitor Targeting Cancer Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel putative non-coding RNA involved in proliferation arrest of a non-small cell lung carcinoma cell line treated with an original chemical substance, methyl-4-methoxy-3-(3-methyl-2-butanoyl) benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate

Foreword: The Imperative of Unambiguous Structural Verification

In the realm of drug discovery, natural product synthesis, and materials science, the precise molecular structure of a compound is the bedrock upon which all further investigation is built.[1] An erroneous structural assignment can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of promising research endeavors. This guide provides a comprehensive, technically-grounded walkthrough of the methodologies employed to elucidate and unequivocally confirm the structure of Methyl 4-(3-methoxy-3-oxopropanoyl)benzoate, a β-keto ester with potential applications in medicinal chemistry and organic synthesis.[1] Our approach is rooted in the principle of self-validation, where orthogonal analytical techniques are synergistically applied to create a cohesive and irrefutable structural narrative.

Introduction to this compound

This compound (C₁₂H₁₂O₅) is an organic compound featuring a benzoate moiety linked to a methoxy-oxopropanoyl group.[1] Its molecular weight is approximately 236.22 g/mol .[1] As a β-keto ester, this molecule is a valuable intermediate in organic synthesis and is investigated for its potential biological activities, including anti-inflammatory and anti-cancer properties.[1][2] Given its potential significance, a rigorous and unambiguous confirmation of its chemical structure is paramount.

The Elucidation Workflow: A Multi-faceted Spectroscopic Approach

The structure elucidation of an organic molecule is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling all the pieces can the complete picture be revealed. Our workflow for this compound integrates data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments.

Caption: Workflow for the structure elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Principle: Mass spectrometry provides the exact molecular weight of a compound, offering the first crucial piece of the structural puzzle. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can determine the molecular formula.

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is utilized for accurate mass measurement.

-

Ionization Method: Electrospray ionization (ESI) in positive ion mode is a suitable technique for this class of compounds.[3]

-

Sample Preparation: The sample is dissolved in a suitable solvent such as acetonitrile or methanol, often with the addition of 0.1% formic acid to promote protonation.[3]

-

Data Acquisition: The sample is introduced into the mass spectrometer, and the full scan mass spectrum is acquired over an appropriate m/z range.

Expected Data & Interpretation: For this compound (C₁₂H₁₂O₅), the expected monoisotopic mass is 236.0685 g/mol .[4] In ESI positive mode, the primary ion observed would be the protonated molecule [M+H]⁺.

| Ion | Calculated m/z | Observed m/z (example) |

| [M+H]⁺ | 237.0758 | 237.0759 |

| [M+Na]⁺ | 259.0577 | 259.0578 |

The high-resolution mass data allows for the unambiguous determination of the elemental composition, confirming the molecular formula as C₁₂H₁₂O₅.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Principle: IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[2] Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "fingerprint" of the molecule's constituent parts. For a β-keto ester, we expect to see characteristic absorptions for the ketone and ester carbonyl groups, as well as C-O and C-H bonds.[2]

Experimental Protocol:

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation: If the sample is a solid, a thin film can be prepared by dissolving it in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr). Alternatively, a KBr pellet can be prepared.[2]

-

Data Acquisition: A background spectrum is collected, followed by the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]

Expected Data & Interpretation:

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~1740-1720 | C=O stretch (ester) | Confirms the presence of the methyl ester functional group. |

| ~1715-1695 | C=O stretch (ketone) | Indicates the presence of the ketone in the β-keto ester moiety. |

| ~3000-2850 | C-H stretch (sp³) | Corresponds to the methylene and methyl groups. |

| ~3100-3000 | C-H stretch (sp², aromatic) | Confirms the presence of the benzene ring. |

| ~1600, 1450 | C=C stretch (aromatic) | Further evidence for the aromatic ring. |

| ~1300-1000 | C-O stretch | Consistent with the ester and methoxy groups. |

The presence of two distinct carbonyl peaks is a strong indicator of the β-keto ester structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR Spectroscopy: Unveiling the Proton Framework

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃), and transferred to an NMR tube.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | Doublet | 2H | Aromatic (Ha) | Protons ortho to the electron-withdrawing ester group are deshielded. |

| ~7.9 | Doublet | 2H | Aromatic (Hb) | Protons meta to the ester group are less deshielded than the ortho protons. |

| ~4.0 | Singlet | 2H | Methylene (-CH₂-) | Methylene protons adjacent to two carbonyl groups are significantly deshielded. |

| ~3.9 | Singlet | 3H | Ester Methyl | Protons of the methyl ester group. |

| ~3.7 | Singlet | 3H | Methoxy Methyl | Protons of the other methyl ester group. |

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Principle: ¹³C NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Experimental Protocol:

-

Instrumentation: As with ¹H NMR, a high-field NMR spectrometer is used.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired.

Expected Data & Interpretation:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | Ketone Carbonyl (C=O) | Ketone carbonyls are highly deshielded. |

| ~167 | Ester Carbonyl (C=O) | Ester carbonyls are also deshielded, but typically less so than ketones. |

| ~165 | Benzoate Carbonyl (C=O) | The second ester carbonyl attached to the aromatic ring. |

| ~138 | Aromatic (quaternary) | Aromatic carbon attached to the keto-ester side chain. |

| ~134 | Aromatic (quaternary) | Aromatic carbon attached to the methyl ester. |

| ~130 | Aromatic (CH) | Aromatic carbons ortho to the ester group. |

| ~128 | Aromatic (CH) | Aromatic carbons meta to the ester group. |

| ~53 | Methoxy Carbon (-OCH₃) | Carbon of the methyl ester group. |

| ~52 | Methoxy Carbon (-OCH₃) | Carbon of the other methyl ester group. |

| ~46 | Methylene Carbon (-CH₂-) | Methylene carbon between two carbonyls. |

2D NMR Spectroscopy: Connecting the Dots

While 1D NMR provides a list of parts, 2D NMR experiments reveal how those parts are connected.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons.[5] For this compound, a key correlation would be observed between the aromatic protons Ha and Hb.

HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons to which they are directly attached.[5] This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful 2D NMR experiment for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds away.[5]

Key Expected HMBC Correlations:

-

The methylene protons (~4.0 ppm) will show correlations to the ketone carbonyl (~195 ppm), the ester carbonyl (~167 ppm), and the quaternary aromatic carbon (~138 ppm).

-

The ester methyl protons (~3.9 ppm) will show a correlation to the benzoate carbonyl carbon (~165 ppm).

-

The other methoxy methyl protons (~3.7 ppm) will show a correlation to the other ester carbonyl (~167 ppm).

-

The aromatic protons (~8.1 and ~7.9 ppm) will show correlations to various aromatic carbons and the benzoate carbonyl carbon.

Caption: Key HMBC correlations confirming the structure of the molecule.

Conclusion: A Self-Validating Structural Assignment